pyocin S1
Description
Properties
CAS No. |
148937-59-1 |
|---|---|
Molecular Formula |
C10H19NO3 |
Synonyms |
pyocin S1 |
Origin of Product |
United States |
Genetic Organization and Transcriptional Regulation of Pyocin S1
Chromosomal Locus and Gene Cluster Architecture
Unlike bacteriocins in some other bacterial species, such as Escherichia coli where they are often plasmid-encoded, pyocin S1 and other pyocins in P. aeruginosa are chromosomally encoded. The genetic determinants for this compound have been identified and cloned from strains like P. aeruginosa NIH-H.
The this compound genetic determinant typically constitutes an operon comprising two open reading frames (ORFs). The first ORF encodes a large protein, while the second ORF encodes a smaller immunity protein. For this compound, the large protein has a molecular weight of approximately 65,600 Da (618 amino acids), and the small immunity protein has a molecular weight of about 10,000 Da (87 amino acids). This arrangement ensures that the immunity protein, which protects the producing cell from its own toxin, is co-expressed with the pyocin itself.
This compound, along with pyocin S2 and AP41, shares significant sequence homology, particularly in their C-terminal domains, suggesting a common evolutionary origin from E2 group colicins. These S-type pyocins are modular proteins, featuring distinct domains for receptor binding, translocation, and killing activity. In this compound, the amino-terminal domain of the large protein is responsible for receptor binding, while the carboxy-terminal domain mediates the killing activity, which for this compound is primarily DNase activity, causing the breakdown of chromosomal DNA in sensitive cells. The small immunity protein binds tightly to the cytotoxic domain of the large protein, inhibiting its DNase activity in the producer cell.
Transcriptional Regulation Mechanisms
The production of this compound is under stringent transcriptional control, primarily to prevent premature cell lysis and ensure its release only under specific conditions.
Pyocin production, including that of this compound, is strongly inducible by treatments that cause DNA damage, such as exposure to UV light, mitomycin C, or fluoroquinolone antibiotics like ciprofloxacin (B1669076). This induction is part of the bacterial SOS response, a global regulatory network activated in response to DNA damage.
The activation of the SOS response leads to the upregulation of pyocin biosynthesis genes. This is a costly process for the producing cell, as pyocin release is mediated by a lysis cassette (encoding holin and endolysin-like proteins) that ultimately leads to the lysis and death of the producer cell.
The canonical pathway for this compound expression is dependent on the RecA protein. Under normal, non-stressful conditions, the expression of pyocin genes is repressed by a DNA-binding protein called PrtR. PrtR is homologous to the cI repressor from phage Φ80 and binds to and represses the promoter of the prtN gene.
The prtN gene encodes PrtN, a positive activator of pyocin biosynthesis. Upon DNA damage, the RecA protein becomes activated. Activated RecA then triggers the autoproteolytic cleavage of PrtR, which abrogates its repressive effect on prtN expression. The derepression of prtN leads to the production of the PrtN activator. PrtN, in turn, binds to specific regulatory sequences known as "P-boxes" located in the 5' noncoding regions upstream of the pyocin genes, including those for S-type pyocins like S1, thereby activating their expression.
This regulatory cascade ensures that this compound is produced and released primarily when the bacterial population faces threats that cause DNA damage, allowing for competitive advantage against susceptible strains.
Table 1: Key Regulatory Proteins and Genes in this compound Production
| Component | Type | Function | Regulation |
| RecA | Protein | Mediates autoproteolytic cleavage of PrtR upon DNA damage. | Activated by DNA damage (e.g., UV, ciprofloxacin). |
| PrtR | Protein | Repressor of prtN gene expression. | Cleaved by activated RecA, leading to derepression. |
| prtN | Gene | Encodes PrtN, a positive activator of pyocin genes. | Repressed by PrtR; derepressed upon PrtR cleavage. |
| PrtN | Protein | Activator that binds to P-boxes in pyocin promoters. | Expression activated upon PrtR derepression. |
| P-boxes | DNA sequence | Binding site for PrtN. | Located upstream of pyocin genes (e.g., S1). |
While the SOS response is the best-known pathway for pyocin induction, recent research has uncovered alternative, RecA-independent pathways. For instance, a deficiency in the tyrosine recombinase XerC has been shown to strongly induce pyocin production in P. aeruginosa, independently of the SOS response. This XerC-deficient pathway can lead to even higher levels of pyocin expression than SOS-induced pathways and is also further stimulated by ciprofloxacin treatment, although this further stimulation remains RecA-independent in ΔxerC cells.
RecA-Mediated PrtR-PrtN Regulatory System
Gene Expression Dynamics and Basal Levels
Pyocin production is an energetically costly process, and its release involves cell lysis, making tight regulation essential. Consequently, pyocin and associated genes are not constitutively expressed. In uninduced cultures, this compound, like other pyocins, is typically maintained at low or undetectable basal levels.
However, upon induction by genotoxic agents or through SOS-independent pathways, there is a significant upregulation of pyocin biosynthesis genes. For example, treatment with mitomycin C can lead to a substantial increase in S-type pyocin production. The expression dynamics involve a progressive increase in pyocin expression in a subset of cells before explosive lysis. Studies have also shown that while the toxin and immunity genes are typically translated together due to their operon organization, immunity proteins might be expressed singly under non-stressful conditions, possibly regulated by small non-coding RNAs. This differential expression could contribute to the producer cell's protection.
Table 2: this compound Gene Expression Characteristics
| Characteristic | Description |
| Basal Level | Low or undetectable in uninduced cultures. |
| Inducibility | Strongly upregulated by DNA-damaging agents (e.g., UV, mitomycin C, ciprofloxacin). |
| Regulation | Primarily via RecA-mediated PrtR-PrtN system; also by SOS-independent pathways (e.g., XerC deficiency). |
| Cost | High energy cost; leads to producer cell lysis. |
| Heterogeneity | Strong heterogeneity at single-cell level, with a subset of cells committing to production. |
Molecular Architecture and Structural Biology of Pyocin S1
Subunit Composition and Stoichiometry
Pyocin S1 exists as a complex of two proteins: a large protein (the killing subunit) and a small immunity protein. Early studies on this compound and S2 indicated molecular weights of approximately 65,600 Da for the large protein of this compound and 10,000 Da for the immunity protein. The complex is formed by the tight binding of the immunity protein to the cytotoxic domain of the large protein. This binary complex structure is essential for the pyocin's function and for protecting the producer cell.
Domain Organization and Functional Assignment
The large protein of this compound is organized into distinct functional domains that facilitate its journey from the extracellular environment to its intracellular target. Unlike some other S-type pyocins which may have four domains, this compound typically consists of three main domains: an N-terminal receptor-binding domain, a translocation domain, and a C-terminal cytotoxic (killing) domain. This modular arrangement allows for specific interactions with the target cell surface, passage across bacterial membranes, and ultimately, the execution of the killing mechanism.
N-Terminal Receptor-Binding Domain
The N-terminal domain of the large this compound protein is responsible for recognizing and binding to specific receptors on the surface of susceptible P. aeruginosa cells. This interaction is the initial step in the pyocin's mode of action and determines the target cell specificity. The diversity observed in the N-terminal receptor-binding domains among different S-pyocins reflects their varied receptor recognition profiles. While the specific receptor for this compound has been investigated, the N-terminal sequences, where little homology exists between pyocins S1 and S2, are thought to be responsible for receptor binding differences.
Translocation Domain
Following receptor binding, the pyocin must traverse the bacterial cell envelope to reach its intracellular target. The translocation domain facilitates this process. For nuclease-type pyocins like S1, an inner membrane translocation domain is required to mediate transport into the cytoplasm where the DNA substrate is located. This translocation often involves hijacking existing cellular import systems, such as those dependent on the TonB protein system and potentially FtsH. The translocation domain in this compound is located between the receptor-binding domain and the cytotoxic domain.
C-Terminal Cytotoxic (Killing) Domain
The C-terminal domain of this compound is the effector domain responsible for the bacteriocin's lethal activity. For this compound, this domain exhibits DNase activity, leading to the breakdown of chromosomal DNA in sensitive cells. This DNase activity is mediated by a conserved HNH-endonuclease motif, which forms the catalytic core and can chelate a metal ion required for DNA hydrolysis. The cytotoxic domains of this compound and S2 are highly conserved and are homologous to the corresponding regions of E2 group colicins.
Cognate Immunity Protein
The immunity protein is a small protein that is co-expressed with the large cytotoxic protein of this compound. Its crucial function is to protect the producing cell from the lethal activity of its own pyocin. This protection is achieved by the tight binding of the immunity protein to the cytotoxic domain of the large protein, effectively inhibiting its DNase activity. The genetic determinants for the this compound large protein and its immunity protein are located in close proximity on the chromosome, often organized in an operon, which can facilitate their co-expression and the formation of the protective complex. Immunity proteins from pyocins S1, S2, and AP41 share homology, reflecting their role in protecting homologous nuclease domains.
Inter-subunit Interactions and Complex Formation
This compound functions as a stable binary complex formed by the interaction between the large cytotoxic protein and its cognate immunity protein. This interaction is characterized by the tight binding of the immunity protein to the C-terminal cytotoxic domain of the large protein. This association is vital for preventing the pyocin from harming the producing cell before its release. The genetic organization of the this compound operon, where the toxin and immunity genes are in close proximity, supports the co-synthesis and subsequent complex formation of the two proteins. Purified pyocins S1 and S2 form such a complex, and the small immunity protein has been shown to inhibit the in vitro DNase activity of the large protein.
Molecular Weight of this compound Subunits
| Subunit | Approximate Molecular Weight (kDa) |
| Large Protein | 65.6 |
| Immunity Protein | 10 |
Functional Domains of this compound Large Protein
| Domain | Location | Primary Function |
| Receptor-Binding Domain | N-terminal | Target cell recognition and binding |
| Translocation Domain | Middle | Facilitates entry into the cytoplasm |
| Cytotoxic (Killing) Domain | C-terminal | DNase activity, DNA degradation |
Structural Motifs and Features Related to Function
The large protein component of this compound contains the functional domains necessary for its activity. These domains are typically arranged in a specific order from the N-terminus to the C-terminus: a receptor-binding domain, a translocation domain, and a cytotoxic (DNase) domain . This modular organization allows for the construction of functional chimeric bacteriocins by combining domains from different pyocins or even colicins, highlighting the independent nature of these functional units .
Following receptor binding, the translocation domain facilitates the movement of the pyocin across the bacterial cell envelope. In pyocins with a cytoplasmic target, this domain mediates translocation and corresponds to the Pfam domain PF06958 (Pyocin_S) . This process often involves the hijacking of host cell transport systems, such as the TonB system, which energizes the transport of molecules across the outer membrane via TonB-dependent transporters (TBDTs) . An N-terminal TonB-binding motif is present in some pyocins and directly interacts with the TonB1 protein to energize translocation .
The C-terminal domain of this compound harbors the lethal activity, which in the case of this compound is DNase activity . This domain is responsible for the breakdown of chromosomal DNA in sensitive cells, leading to cell death . The DNase activity of this compound, along with other DNase-targeting pyocins like S2 and AP41, is characterized by the presence of a conserved HNH-endonuclease motif . This motif is the catalytic core of the endonuclease and is also found in various other nucleases involved in DNA processing . The HNH motif typically coordinates a single divalent metal ion, which is essential for the hydrolysis of the phosphodiester bonds in double-stranded DNA .
This compound is secreted as a binary complex with a smaller immunity protein. This immunity protein binds tightly to the cytotoxic domain of the large protein, protecting the producing strain from its own lethal activity . The immunity protein specifically inhibits the in vitro DNase activity of the large protein component of this compound . The interaction between the cytotoxic domain and the immunity protein is crucial for self-protection and highlights a key structural feature related to the controlled delivery of the toxin.
Detailed research findings on this compound and related pyocins have elucidated some of the structural features and their functional implications. For instance, studies on chimeric proteins combining domains from this compound and other bacteriocins have demonstrated the interchangeability of the nuclease domains while highlighting the species-specific nature of the receptor-binding and translocation domains . Sequence analyses of this compound and S2 have shown significant similarity, particularly in their conserved regions, including the DNase domains and immunity proteins, suggesting a common evolutionary origin with E2 group colicins .
While detailed crystal structures specifically for the full-length this compound may be limited in the provided context, structural and functional analyses of its domains and homologous proteins provide valuable insights. The presence of the HNH motif in the cytotoxic domain is a key structural determinant for its DNase activity . The interaction interface between the cytotoxic domain and the immunity protein is another critical structural feature that governs self-immunity .
The modular nature of this compound's domains is further supported by studies where functional bacteriocins were constructed by joining domains from different pyocins, such as this compound and AP41 . This ability to swap domains while retaining function underscores the independent structural and functional integrity of each module.
Research findings indicate that the putative domains of this compound, including the receptor binding, translocation, and DNase domains, are arranged from the N-terminus to the C-terminus . This arrangement differs from that observed in colicin E2, where the order is translocation-receptor binding-DNase . This difference in domain arrangement may reflect distinct mechanisms of translocation or interaction with host cellular machinery.
Further structural characterization, including high-resolution structures of the individual domains and the full-length protein in complex with its receptor and immunity protein, would provide a more comprehensive understanding of the precise structural motifs and features that govern the function of this compound.
While specific quantitative data tables directly related to this compound structural motifs and their functional impact were not explicitly detailed in the search results in a format readily extractable into a table without further interpretation or synthesis beyond the scope of the provided snippets, the information supports the domain organization and the critical role of motifs like the HNH in DNase activity.
For illustrative purposes based on the described domain organization and function, a conceptual data representation could highlight the key domains and their associated functions:
| Domain | Location in this compound | Primary Function | Key Structural Motifs/Features Mentioned |
| Receptor Binding | N-terminus | Target cell recognition & binding | Variable sequences conferring specificity |
| Translocation | Middle | Movement across cell envelope | Pfam PF06958 (Pyocin_S), potentially TonB-binding motif |
| Cytotoxic (DNase) | C-terminus | DNA degradation | Conserved HNH-endonuclease motif, metal ion coordination site |
| Immunity Protein | Small protein component | Inhibition of cytotoxic domain | Binds tightly to cytotoxic domain |
This table summarizes the functional domains and their associated features as described in the literature, reflecting the modular architecture of this compound.
Molecular Mechanism of Action of Pyocin S1
Target Cell Surface Recognition and Initial Adhesion
The initial step in the action of Pyocin S1 involves recognition and adhesion to specific molecules on the surface of the target bacterial cell. This interaction is crucial for the subsequent translocation of the pyocin into the cell.
Role of Outer Membrane Receptors and Transporters
S-type pyocins exploit various outer membrane receptors and transporters to gain entry into sensitive cells. These outer membrane proteins often serve as uptake systems for essential nutrients, which the pyocins hijack for their own transport.
Interaction with Ferripyoverdine Receptors (FvdAI, FvdAII)
Some research indicates that pyocins S1, along with S2, S3, and S4, are internalized via outer membrane ferripyoverdine receptors. Ferripyoverdine receptors, such as FpvAI and FpvAII, are involved in the uptake of iron-siderophore complexes. However, other studies suggest that the specific receptor for this compound remains unidentified and that its sensitivity is independent of the ferripyoverdine receptor FpvA. Pyocin S2, for instance, is known to utilize FpvAI for import.
Engagement with Hemin (B1673052) Uptake Receptor (Hur)
Pyocin G, which is described as belonging to the S1 group of pyocins, recognizes and binds to the hemin uptake receptor (Hur) on the target cell surface. The N-terminal region of Pyocin G, which shares homology with other S1-group pyocins, is responsible for binding to Hur. Hur is a TonB-dependent transporter that normally facilitates the uptake of hemin. Binding of Pyocin G and hemin to Hur can be competitive.
Common Polysaccharide Antigen (CPA) Utilization
The common polysaccharide antigen (CPA), a homopolymer of D-rhamnose, serves as an initial point of contact for several S-type pyocins, including S5, SD2, and S2, enabling their accumulation on the cell surface. Novel pyocins SX1 and SX2 have also been shown to utilize CPA as a cellular receptor. While this compound has been grouped with pyocins that utilize CPA in some contexts, its primary receptor interaction might involve other proteins as discussed above.
Here is a summary of some identified receptors and utilized cell surface components for various pyocins, including those related to this compound:
| Pyocin Subtype | Identified Receptor/Component | Primary Function of Receptor/Component | Reference(s) |
| S1 | Ferripyoverdine receptors (suggested) | Iron-siderophore uptake | |
| S1 | Unknown, FpvA independent (suggested) | N/A | |
| S1-group (Pyocin G) | Hemin uptake receptor (Hur) | Hemin uptake | |
| S2 | Ferripyoverdine receptor (FpvAI) | Iron-siderophore uptake | |
| S5, SD2, S2 | Common Polysaccharide Antigen (CPA) | Cell surface antigen | |
| SX1, SX2 | Common Polysaccharide Antigen (CPA) | Cell surface antigen | |
| SX1, SX2 | TonB-dependent transporter (PA0434/CrtA) | Copper uptake (suggested) |
Translocation Across Bacterial Membranes
Following initial recognition and adhesion, this compound, like other S-type pyocins with cytoplasmic targets, must traverse the bacterial cell envelope, which includes the outer membrane and the inner membrane, to reach its site of action.
Outer Membrane Translocation via TonB-Dependent Transporters
The translocation of S-type pyocins across the outer membrane is frequently mediated by TonB-dependent transporters (TBDTs). This process is energized by the TonB system, a complex located in the inner membrane consisting of TonB, ExbB, and ExbD proteins. The TonB protein interacts with a specific motif, the TonB-box, located in the N-terminal region of the pyocin, to facilitate energy-dependent transport through the TBDT.
While some pyocins utilize TBDTs involved in iron uptake, such as ferripyoverdine or ferripyochelin transporters, novel pyocins SX1 and SX2 have been shown to utilize a previously uncharacterized TonB-dependent transporter, PA0434 (designated CrtA), whose expression is regulated by copper availability, suggesting a role in copper uptake. This highlights the diversity in the TBDTs exploited by different pyocins.
During the translocation process, the immunity protein, which is initially bound to the cytotoxic domain, is typically released. For pyocins with cytoplasmic targets, such as the nuclease pyocins including S1, translocation across the outer membrane delivers the pyocin to the periplasm. Further transport across the inner membrane is required for the cytotoxic domain to reach the cytoplasm. Inner membrane translocation for these pyocins often depends on the inner membrane AAA+ ATPase/protease FtsH and also requires TonB1.
| Protein/Complex Name | Role in this compound (or related pyocins) Translocation | Nature of Molecule |
| This compound | Cytotoxic protein targeting DNA. Requires translocation to the cytoplasm. | Protein complex |
| Outer Membrane Receptors/Transporters | Initial binding and translocation across the outer membrane. Specific receptor for S1 is debated (Ferripyoverdine receptors, Hur, or unknown). | Proteins |
| TonB-dependent Transporters (TBDTs) | Facilitate energy-dependent transport across the outer membrane. Examples include FpvAI, Hur, PA0434/CrtA. | Proteins |
| TonB1 | Provides energy for outer membrane translocation and required for inner membrane import. | Protein |
| ExbB, ExbD | Components of the inner membrane TonB complex that energizes TBDT function. | Proteins |
| FtsH | Inner membrane protease/ATPase required for inner membrane translocation of nuclease pyocins. | Protein |
| Immunity Protein | Protects the producing cell; released during translocation. | Protein |
Inner Membrane Translocation Mediated by FtsH Protease
After translocation across the outer membrane into the periplasm, this compound must cross the inner membrane to reach the cytoplasm where its cytotoxic domain acts. This inner membrane translocation is an active process that requires the involvement of host proteins, including the AAA+ ATPase/protease FtsH. Studies on related pyocins, such as pyocin G and pyocins SX1 and SX2, have demonstrated that FtsH is required for their import into the cytoplasm. It is thought that the pyocin molecule is likely cleaved during this translocation process, with only the cytotoxic domain being transported into the cytoplasm, similar to observations with E. coli colicins.
Role of TonB1-ExbB-ExbD Complex in Energy Coupling
The translocation of this compound across the outer membrane, and potentially its subsequent movement to the inner membrane, is an energy-dependent process mediated by the TonB1-ExbB-ExbD complex located in the inner membrane. This complex harnesses the proton motive force (PMF) across the inner membrane to energize the transport of various substrates, including certain bacteriocins and siderophore-iron complexes, across the outer membrane via TonB-dependent transporters (TBDTs). this compound, like other S-type pyocins that utilize TBDTs as receptors, contains a TonB-binding motif, typically located in its N-terminal region. This motif interacts with TonB1, facilitating the energy coupling necessary for pyocin translocation into the periplasm. Studies have shown that the transport of pyocins SX1 and SX2, which are related to S1 and also utilize a TBDT, is dependent on TonB1, but not TonB2 or TonB3, suggesting a specific interaction with the TonB1-ExbB-ExbD complex.
Intracellular Enzymatic Activities and Cellular Effects
Upon entering the cytoplasm, the cytotoxic domain of this compound exerts its lethal effects through enzymatic activities that disrupt essential cellular processes.
Deoxyribonuclease (DNase) Activity and DNA Degradation
A primary mechanism of action for this compound is its deoxyribonuclease (DNase) activity, which leads to the breakdown and degradation of chromosomal DNA in sensitive cells. This DNase activity is located in the C-terminal domain of the large pyocin protein. In vitro, the purified large protein of this compound exhibits DNase activity, but this activity is inhibited when the large protein is complexed with the immunity protein. The DNase domain of this compound, like that of other related pyocins and colicins, contains a conserved HNH-endonuclease motif, which is crucial for its catalytic activity and can chelate a metal ion required for double-stranded DNA hydrolysis.
Inhibition of Lipid Biosynthesis
In addition to its DNase activity, this compound has also been shown to cause the complete inhibition of lipid synthesis in sensitive cells. This effect is a peculiar feature of pyocins S1 and S2, distinguishing them from pyocin AP41, which also has DNase activity but does not inhibit lipid synthesis. Research using chimeric proteins constructed from this compound/S2 and colicin E2/E3 has indicated that the DNase domain is responsible for this inhibition of lipid synthesis, even though the inhibition of lipid synthesis is independent of the DNase activity itself. The exact mechanism linking the DNase domain to the inhibition of lipid biosynthesis is not yet fully understood.
Here is a summary of the intracellular effects of this compound:
| Effect | Mechanism/Domain Involved | Notes |
| Chromosomal DNA Degradation | DNase activity (C-terminal domain) | Mediated by HNH-endonuclease motif. |
| Inhibition of Lipid Synthesis | Linked to DNase domain | Mechanism independent of DNase activity. |
Mechanism of Immunity Conferred by Immunity Protein
The producing strain of this compound is protected from its own cytotoxic effects by the co-expression of a specific immunity protein. This immunity protein is a smaller protein that forms a tight complex with the large killing protein. The immunity protein specifically binds to the cytotoxic domain of this compound, effectively inhibiting its enzymatic activities, including the DNase activity. This physical association prevents the pyocin from damaging the producer cell's own DNA and inhibiting its lipid synthesis. The genes encoding the this compound killing protein and its cognate immunity protein are typically located together in an operon, ensuring their co-transcription and co-expression. The immunity protein of this compound shares sequence homology with immunity proteins of other S-type pyocins and E2 group colicins, reflecting the evolutionary relationship of their corresponding cytotoxic domains. The interaction between the C-terminal of the large protein and the N-terminal of the immunity protein is crucial for this protective function.
Biological Specificity and Bacterial Resistance Mechanisms to Pyocin S1
Host Range and Strain Specificity within Pseudomonas aeruginosa
Pyocins are known for their narrow-spectrum activity, primarily targeting strains of the same bacterial species as the producer. Pyocin S1 exhibits specificity towards certain strains of Pseudomonas aeruginosa. This specificity is largely determined by the interaction between the pyocin's receptor-binding domain and specific molecules present on the surface of susceptible P. aeruginosa strains. Different S-type pyocins, including S1, S2, and AP41, have distinct receptor recognition specificities, although they share almost identical primary sequences except for their amino-terminal portions. this compound, S2, S3, and AP41 are among the most frequently observed protease-sensitive bacteriocins in P. aeruginosa strains.
Studies have indicated that the receptor-binding domain of S-type pyocins is typically located in the amino-terminal domain of the large protein component. For this compound, specific domains in the conserved N-terminal region have been linked to receptor binding and cell import, although the exact proteins involved were not initially identified. More recent research on pyocins SX1 and SX2, which share a common polysaccharide antigen (CPA) binding domain with S1-group pyocins, suggests that S1-group pyocins may share a common cell entry route. This implies that sensitivity to this compound within P. aeruginosa is dependent on the presence and accessibility of its specific receptor on the target cell surface.
The distribution of this compound sensitivity varies among P. aeruginosa strains. For instance, while pyocin G showed activity against 90% of screened P. aeruginosa strains, the presence of this compound immunity was observed in a significant number of strains (744 out of 6973 in one database), indicating a considerable proportion of strains that would be resistant due to self-immunity.
Mechanisms of Intrinsic and Acquired Resistance
Resistance to this compound can be either intrinsic or acquired. Intrinsic resistance is often mediated by the production of a specific immunity protein by the pyocin-producing strain, preventing self-intoxication. Acquired resistance can arise through spontaneous mutations that affect various stages of the pyocin's action pathway.
Immunity Protein-Mediated Self-Protection
Producer strains of this compound possess a gene encoding a cognate immunity protein (Imm1) that provides protection against the cytotoxic effects of the pyocin. This immunity protein is a smaller protein that forms a tight complex with the cytotoxic domain of the pyocin, neutralizing its activity within the producer cell. The gene encoding the immunity protein is typically located in the same operon as the pyocin gene, ensuring co-expression. The physical association between the toxin and its immunity protein is crucial for preventing harm to the producer strain before the bacteriocin (B1578144) is released. The this compound immunity protein has a molecular weight of approximately 10,000 Da and consists of 87 amino acids. Immunity proteins from pyocins S1, S2, and AP41 share homology, particularly as they protect homologous H-N-H nuclease domains.
Mutations Affecting Pyocin Translocation Pathways
Acquired resistance to this compound can occur through spontaneous mutations affecting the proteins required for pyocin translocation into the target cell. S-type pyocins, including this compound, must traverse the outer membrane and, for nuclease-type pyocins, the inner membrane to reach their site of action. This translocation process involves specific outer membrane receptors and often hijacks nutrient import systems, typically utilizing a TonB-dependent transporter (TBDT) for outer membrane passage. For nuclease pyocins, an additional inner membrane translocation domain is required, and this process can be dependent on proteins like FtsH and TonB1.
Mutations in the genes encoding these receptor or translocation proteins can render a strain resistant to this compound by preventing its entry into the cytoplasm. For example, studies on pyocins SX1 and SX2, which share characteristics with the S1 group, identified mutations in the gene encoding the TBDT PA0434 (designated CrtA) in resistant mutants, indicating the importance of this transporter for their uptake. While the specific translocation pathway for this compound was initially unknown, its shared characteristics with other S1-group pyocins suggest it likely utilizes a similar mechanism involving a TBDT and inner membrane components like TonB1 and FtsH. Mutations affecting the common polysaccharide antigen (CPA), which serves as a receptor for some pyocins including those in the S1 group, can also lead to resistance.
Relationship with Antimicrobial Resistance Development
The relationship between pyocin production and resistance to conventional antibiotics is complex and not fully understood. Some research suggests that pyocin production, particularly the associated cell lysis mechanisms, can influence the sensitivity of P. aeruginosa to certain antibiotics, such as ciprofloxacin (B1669076). Studies have shown that blocking pyocin production can increase resistance to several antibiotics and enhance survival under genotoxic stress. For example, a mutant strain unable to induce pyocin synthesis showed increased resistance to ciprofloxacin and a higher minimum inhibitory concentration (MIC) for several aminoglycoside antibiotics compared to the wild-type strain. This suggests that in wild-type cells, the induction of pyocin synthesis and accompanying cell lysis proteins may contribute to antibiotic sensitivity. However, other studies on R-pyocins did not find a direct relationship between R-pyocin and antibiotic resistance for most isolates. Further research is needed to fully elucidate the interplay between pyocin production, resistance mechanisms, and the development of antimicrobial resistance in P. aeruginosa.
Evolutionary Biology and Phylogenetic Relationships of Pyocin S1
Phylogenetic Origin and Ancestral Relationships with Colicins (E2 Group)
Sequence homology studies strongly suggest that pyocin S1, along with pyocin S2 and pyocin AP41, originated from a common ancestor of the E2 group colicins. This evolutionary link is evident in the similarities observed in their protein sequences and functional domains. S-type pyocins are characterized as colicin-like, protease-sensitive proteins. They are composed of two components: a large component carrying the killing activity and a small immunity protein that interacts with the large component.
Specifically, the killing domains of pyocins S1, S2, and AP41 demonstrate a close evolutionary relationship with the E2 group colicins, including E2, E7, E8, and E9. Comparative analysis of the nuclease domains of pyocins S1, S2, and AP41 with the E2 nuclease domain reveals considerable homology. For instance, the C-terminal 135 amino acids show approximately 41% identity with the E2 nuclease domain. This identity extends to colicins E7, E8, and E9, with around 33% identity, and to klebicin B, with 41% identity. Furthermore, the immunity proteins of pyocins S1, S2, and AP41 also exhibit significant similarities to the corresponding immunity proteins of colicins E2, E7, E8, and E9. Approximately 53% of the amino acids in their immunity proteins are identical to those of E2 group colicins.
This substantial sequence homology in both the killing domains and immunity proteins supports the hypothesis of a shared ancestral origin between these pyocins and the E2 group colicins.
Comparative Genomics of this compound and Related Bacteriocins
Comparative genomics studies involving Pseudomonas species and other bacteria reveal the presence of genes for various bacteriocins, including the S1/S2/S3/AP41 pyocins. These studies provide insights into the distribution and potential inheritance patterns of pyocin genes. While R- and F-type pyocins are derived from ancestral genes with similarities to bacteriophages, S-type pyocins like S1 share homology with colicins.
Analysis of pyocin gene distribution in clinical P. aeruginosa strains indicates that S-pyocin genes are highly prevalent. In one study, 95% of the strains possessed one or more S-pyocin genes, with the S1 gene being amplified from 71% of the strains. This suggests that this compound is a commonly encoded S-type pyocin in clinical isolates.
Genomic comparisons have also identified novel S-type pyocins and revealed the modular nature of their organization. For example, pyocin S6 shares receptor-binding and translocation domains with the DNase this compound but possesses an rRNase cytotoxic domain similar to colicin E3. This highlights how different domains can be combined, contributing to bacteriocin (B1578144) diversity.
Data from genomic surveys can be summarized in tables to show the prevalence of different pyocin genes in studied strains.
| Pyocin Gene | Percentage of Strains Amplified From |
| S1 | 71% |
| S2 | 71% |
| S3 | 42% |
| AP41 | 63% |
Note: Data is based on amplification from clinical P. aeruginosa strains in a specific study.
Mechanisms of Molecular Divergence and Domain Shuffling
The diversity observed among S-type pyocins, including this compound, is significantly influenced by mechanisms of molecular divergence, particularly domain shuffling and recombination. S-type pyocins have a modular structure consisting of distinct functional domains: a receptor-binding domain (typically amino-terminal), a translocation domain, and a killing domain (carboxy-terminal).
The evolutionary relationship between pyocins and colicins suggests that domain shuffling events have occurred between these bacteriocin families. This is supported by observations like pyocin S6 sharing domains with this compound and colicin E3. Such "mix-and-match" patterns of domains are a significant driver of variability in Gram-negative bacteriocins.
While colicins typically have the receptor-binding domain in the central region and the translocation domain at the N-terminus, pyocins exhibit a reversed order for these domains, with the N-terminal region involved in receptor recognition followed by the translocation domain. Despite this difference in domain order, diversifying recombination has still played a role in pyocin evolution.
The high levels of protein sequence similarity observed between pyocins S1 and S2 in their killing domains and immunity proteins, contrasted with unalignable regions in their receptor-binding and some translocation domains, further support the idea of modular evolution and divergence in specific regions.
Functional bacteriocins can even be constructed experimentally by joining domains from different pyocins or from pyocins and colicins, demonstrating the functional independence and recombinatorial potential of these domains.
Evolutionary Pressures Driving Pyocin Diversity
The production of bacteriocins like this compound is thought to be driven by evolutionary pressures related to inter- and intraspecies competition among bacteria. Pyocins are narrow-spectrum antimicrobials that primarily target closely related strains, providing a competitive advantage to the producing strain.
The high prevalence and diversity of pyocins in P. aeruginosa populations suggest their importance in mediating bacterial interactions and potentially maintaining diversity within these populations. Laboratory studies have shown that pyocins can influence the outcome of competitive interactions, potentially allowing for the coexistence of multiple strains.
Spatial structure in the environment is also believed to play a role in maintaining bacteriocin diversity, particularly when dispersal is limited. Studies on P. aeruginosa isolates from different spatial locations have shown increased inhibition outcomes with greater spatial distance, suggesting that local selective pressures from pyocin producers may eliminate sensitive strains, while diversity is maintained at broader scales where interaction is less frequent.
The cost associated with pyocin production and release, which often involves cell lysis, suggests that their expression is tightly regulated and likely induced under specific conditions, such as stress or DNA damage, via the SOS response. This regulated production mechanism balances the competitive advantage gained by killing sensitive cells against the cost to the producer cell.
The diversity in pyocin types, including the different killing mechanisms (e.g., DNase activity of S1, rRNase activity of S6, pore formation by S5), receptor specificities, and genetic structures, reflects the ongoing evolutionary arms race between producing and sensitive strains. This dynamic interaction drives the selection for new pyocin variants and resistance mechanisms, contributing to the observed diversity.
| Pyocin Type (S-type examples) | Killing Activity |
| S1, S2, S3, AP41, S8, S9, Sn, SX1 | DNase activity |
| S4, SD2 | tRNase activity |
| S5 | Pore-forming activity |
| S6, S7 | rRNase activity |
| M | Inhibits peptidoglycan synthesis |
Note: This table provides examples of killing activities for different S-type pyocins, including this compound.
Advanced Research Methodologies and Biotechnological Applications
Genetic Engineering and Chimeric Pyocin Construction for Functional Studies
Genetic engineering techniques have been instrumental in dissecting the modular structure and function of pyocin S1. S-type pyocins, including S1, exhibit a modular composition with distinct domains responsible for receptor binding, translocation, and killing activity . This modularity allows for the construction of chimeric pyocins by combining domains from different pyocins or even from colicins, which are functionally analogous bacteriocins produced by Escherichia coli .
Studies have successfully created functional bacteriocins by joining domains from this compound and other pyocins like AP41 . Chimeric proteins involving this compound or S2 and colicins E2 or E3 have also been constructed to investigate their characteristics, particularly concerning domain structure . These chimeric studies have indicated that the nuclease domains are often interchangeable between these bacteriocins . For instance, substituting the nuclease domain of colicin E3 with that of a pyocin could result in a colicin with altered nuclease activity . Furthermore, chimeric pyocins carrying the DNase domain have been observed to inhibit lipid synthesis, suggesting the DNase domain's role in this process . The construction of a chimeric protein, S1S3, composed of the receptor-binding domain of this compound fused with the translocation and DNase domains and immunity protein of pyocin S3, has been reported to assess its bactericidal properties against clinical isolates.
Molecular Cloning and Expression Systems for this compound
Molecular cloning and expression systems are fundamental for producing sufficient quantities of this compound and its variants for detailed study. The genetic determinants of this compound have been cloned from the chromosomes of P. aeruginosa strains, such as NIH-H. These determinants typically constitute an operon encoding the large killing protein and a smaller immunity protein.
Expression of cloned pyocin genes, including those for this compound, has been successfully carried out in heterologous hosts like Escherichia coli. This allows for the production and purification of this compound protein complexes or individual components in controlled environments. The presence of specific regulatory elements, such as the "P box" in the upstream region of the this compound and S2 operons, suggests a unique regulatory system for pyocin production in P. aeruginosa. Induction of pyocin synthesis can be triggered by stress conditions, such as DNA damage induced by chemicals like mitomycin C or nalidixic acid, leading to the expression of pyocin genes and subsequent cell lysis for pyocin release .
In Vitro Functional Characterization Assays (e.g., DNase Activity)
In vitro assays are crucial for characterizing the biochemical activities of this compound. A prominent activity of this compound is its DNase activity, which contributes to the breakdown of chromosomal DNA in sensitive cells . This activity can be assessed using various in vitro methods, such as plasmid nicking assays.
Studies have shown that this compound, similar to other HNH-DNase type pyocins, exhibits metal-dependent DNase activity. Pyocin SX1, which shares significant amino acid identity with pyocin S2 in its DNA-targeting HNH-nuclease cytotoxic domain, displayed high activity in the presence of magnesium and nickel ions, while lower activity was observed with zinc. The DNase activity of the this compound killing protein is typically inhibited by its cognate immunity protein. Assays involve separating the pyocin from its immunity protein, often through methods like guanidine (B92328) treatment and dialysis, before testing the DNase activity on DNA substrates like plasmid DNA. Besides DNase activity, this compound has also been associated with the inhibition of lipid synthesis in sensitive strains, an effect attributed to its DNase domain .
Spectroscopic and Biophysical Approaches for Structural Analysis
Spectroscopic and biophysical methods are employed to gain insights into the structure and interactions of this compound, although detailed structural data specifically for this compound using these techniques is less extensively documented in the provided sources compared to functional studies. However, the general principles and approaches used for characterizing related bacteriocins are applicable.
This compound as a Research Tool
Beyond its intrinsic properties, this compound serves as a valuable tool in various research applications, particularly in the study of P. aeruginosa.
Molecular Typing and Epidemiological Studies of P. aeruginosa
Pyocin typing, which utilizes the strain-specific killing activity of pyocins, has historically been used for the molecular typing and epidemiological study of P. aeruginosa. The presence or absence of genes encoding specific pyocins, including this compound, can be determined using molecular methods like PCR amplification.
Studies have used PCR-based methods to screen for the genes responsible for the production of this compound, S2, and S3 in clinical isolates of P. aeruginosa. The detection frequency of this compound genes can vary among isolates and has been correlated with the bacteriocin (B1578144) activity spectrum of the strains. Molecular typing based on pyocin genes offers a more advanced and accurate method for typing purposes and epidemiological studies, revealing genotypic relatedness among isolates. For example, a study on local isolates of P. aeruginosa from blood samples found a high percentage of isolates carrying the genes for this compound and S2.
Table 1: Prevalence of this compound, S2, and S3 Genes in P. aeruginosa Isolates
| Pyocin Gene | Isolates with Gene (n=50) | Percentage (%) |
| This compound and S2 | 45 | 95 |
| Pyocin S3 | 41 | 82 |
Data derived from a study on local isolates of P. aeruginosa from blood samples.
Models for Studying Bacterial Competition and Coexistence
Bacteriocins like this compound play a significant role in the competitive interactions between bacterial strains and serve as models for studying bacterial competition and coexistence in microbial communities. Pyocins are considered agents of interference competition, where one strain produces toxins to inhibit the growth of competitors.
Theoretical and experimental studies suggest that bacteriocins can influence the outcome of competitive interactions, potentially allowing for the coexistence of multiple strains rather than competitive exclusion. The production of pyocins, including S-type pyocins like S1, can confer a competitive advantage to the producing strain. These interactions are important for shaping the structure and diversity of bacterial populations in various ecological niches. Models of bacterial competition, such as competitor-sensing interference competition, can be explored using pyocin-producing and sensitive strains to understand the ecological dynamics driven by these toxins.
Applications in Biofilm Research
Pseudomonas aeruginosa is a significant opportunistic pathogen frequently involved in chronic infections, where it commonly adopts a biofilm lifestyle. Biofilms are complex, structured communities of bacteria encased in an extracellular polymeric matrix, which provides increased resistance to antibiotics and host immune responses. The inherent resistance of biofilms poses a significant challenge in treating P. aeruginosa infections. Pyocins, which are bacteriocins produced by P. aeruginosa, have emerged as potential agents for targeting these resilient structures.
S-type pyocins, including this compound, are soluble, protease-sensitive proteins. They are characterized by a killing domain and an immunity protein that protects the producing cell. The killing mechanism of this compound, along with S2, S3, and AP41, involves DNase activity, specifically targeting and degrading chromosomal DNA in susceptible bacteria. Additionally, S1 and S2 pyocins have been noted to inhibit lipid biosynthesis in target cells, contributing to their toxicity. This dual mechanism of action, involving both DNA degradation and lipid synthesis inhibition, is thought to contribute to the high killing efficiency of S1 and S2 pyocins.
Research has explored the efficacy of various pyocins, including S-types, against P. aeruginosa biofilms. While some studies initially focused on R-type pyocins and their influence on strain competition and biofilm formation, there is growing interest in the direct antibiofilm activity of S-type pyocins like S1. Studies have demonstrated that pyocins can be produced within P. aeruginosa biofilms, and their activity can impact the population dynamics within these communities.
Although direct detailed research findings specifically on this compound's isolated application in biofilm eradication are less extensively documented compared to pyocin S2, the shared DNase activity and lipid inhibition mechanism with S2 suggest a similar potential. Pyocin S2, which shares functional domains and mechanisms with S1, has shown significant efficacy against P. aeruginosa biofilms in vitro. For instance, a study comparing pyocin S2 to antibiotics like aztreonam (B1666516) and tobramycin (B1681333) against P. aeruginosa strain YHP14 biofilms demonstrated that pyocin S2 achieved approximately a 4 log reduction in bacterial survival after a 1-hour treatment, highlighting its potent antibiofilm activity.
The mechanism by which S-type pyocins, including S1, interact with and penetrate the biofilm matrix is an area of ongoing research. Biofilms are known to impede the diffusion of antimicrobial agents, contributing to increased resistance. However, studies with R-type pyocins have indicated their ability to penetrate and kill bacteria within established biofilms, resulting in a significant reduction in bacterial load. Given the proteinaceous nature of S-type pyocins, their diffusion and activity within the complex biofilm environment are crucial aspects being investigated for their potential therapeutic application.
The induction of pyocin biosynthesis, including S-type pyocins, can be triggered by genotoxic agents such as mitomycin C and quinolones, which cause DNA damage and activate the RecA-mediated signaling pathway. This induction leads to the expression of pyocin genes and the subsequent release of pyocins, often through cell lysis of the producing bacteria. This natural mechanism of release within a bacterial population could potentially contribute to their activity within a biofilm setting.
Further research is needed to fully elucidate the specific antibiofilm mechanisms and efficacy of this compound. However, based on its shared characteristics and killing mechanisms with other well-studied S-type pyocins like S2, this compound holds promise as a potential agent for targeting P. aeruginosa biofilms. The ability of S-type pyocins to degrade DNA and inhibit essential cellular processes positions them as valuable tools in biofilm research and potentially in the development of novel antibiofilm strategies.
While specific quantitative data tables solely focused on this compound's antibiofilm activity were not prominently available in the search results, the data regarding the efficacy of pyocin S2 provides a strong indication of the potential for S1, given their similar mechanisms of action.
Illustrative Data (Based on Pyocin S2 research, indicating potential for S1)
| Treatment Group | Organism/Strain | Biofilm Age | Treatment Duration | Log Reduction in Viable Cells |
| Pyocin S2 | P. aeruginosa YHP14 | Mature | 1 hour | ~4 log |
| Aztreonam | P. aeruginosa YHP14 | Mature | 1 hour | Lower than S2 |
| Tobramycin | P. aeruginosa YHP14 | Mature | 1 hour | Lower than S2 |
The potential applications of this compound in biofilm research extend to understanding inter-strain competition within biofilms and exploring novel approaches to disrupt biofilm structure and viability. The specific targeting of P. aeruginosa by pyocins makes them attractive candidates for highly specific antimicrobial therapies that could minimize impact on beneficial microbiota.
Future Directions in Pyocin S1 Research
Elucidation of Unresolved Mechanistic Aspects
While the DNase activity of pyocin S1 is established, the precise molecular mechanisms governing its translocation across the membranes of target cells are still under investigation. S-type pyocins, including those in the S1 group, first bind to a specific receptor on the outer membrane and are then translocated to exert their inhibitory function. The modular organization of pyocins, with distinct domains for receptor binding, translocation, and killing, supports this multi-step process.
Research indicates that the N-terminal domain of the large protein is typically involved in receptor binding and cell import. However, the specific proteins involved in the entry mechanism for S1-group pyocins have not been fully identified. Studies on pyocin G, which has an N-terminal region homologous to S1-group pyocins, suggest that these pyocins may share a common receptor, the hemin (B1673052) uptake receptor (Hur). Furthermore, inner membrane translocation for some pyocins, including pyocin G, is dependent on the AAA+ ATPase/protease FtsH and TonB1. Understanding the detailed interactions between this compound's translocation domain and inner membrane proteins like FtsH and TonB1 is a crucial area for future research.
Identification and Characterization of Novel this compound Variants
The diversity of S-type pyocins is becoming increasingly apparent through genomic analyses. While this compound has been characterized, the potential exists for novel variants with altered host range or enhanced activity to be discovered. Bioinformatic approaches, such as BLAST searches using known pyocin domains, have proven successful in identifying putative new pyocins. For example, pyocin SD1 was identified through such methods and has an N-terminal domain homologous to this compound, but a different cytotoxic domain.
Future research will likely involve continued genome mining of diverse P. aeruginosa strains and other Pseudomonas species to identify novel genes encoding proteins with homology to this compound, particularly in the receptor-binding and cytotoxic domains. Characterization of these variants will involve determining their killing spectrum against a wide range of target strains, identifying their specific receptors, and analyzing their cytotoxic mechanisms. Understanding the structural and functional differences between this compound and its variants can provide insights into the evolution of host specificity and inform efforts to engineer pyocins with desired properties.
Investigation of this compound in Complex Microbial Ecosystems
Pyocins are known to play a role in bacterial competition within microbial communities. However, the specific ecological role of this compound in complex environments, such as biofilms or polymicrobial infections, requires further investigation. Studies have shown that pyocin production can impact bacterial population dynamics within biofilms, particularly under anaerobic conditions.
Future research should focus on assessing the activity of this compound in more complex in vitro and in vivo models that mimic natural microbial ecosystems. This could involve co-culture experiments with susceptible and resistant strains in biofilm settings or investigating the impact of this compound on the composition and dynamics of mixed microbial communities. Understanding how environmental factors and the presence of other microbial species influence this compound production and activity is crucial for predicting its ecological impact and potential therapeutic utility. Research into the interplay between this compound production and other bacterial defense mechanisms or communication systems, such as quorum sensing, is also warranted.
Development of Advanced Research Platforms for this compound Study
Advancements in research platforms are essential to accelerate the study of this compound. The discovery of new bacteriocins has already been facilitated by whole-genome sequencing and gene mining tools. However, more sophisticated tools are needed to dissect the intricate mechanisms of this compound action and to facilitate the characterization of novel variants.
Future directions include the development and application of advanced imaging techniques to visualize this compound interaction with target cells and its translocation process in real-time. High-throughput screening methods are needed to efficiently assess the activity of large libraries of potential pyocin variants against diverse target strains. Furthermore, the development of robust in vitro and in vivo models that accurately reflect the complexity of P. aeruginosa infections and microbial ecosystems is crucial for evaluating the efficacy of this compound and its variants. Techniques for protein engineering and synthetic biology can also be leveraged to design modified pyocins with improved stability, expanded host range, or enhanced killing activity.
Q & A
Q. How should researchers address variability in this compound stability across experimental conditions?
- Methodological Answer : Perform stability assays under varying pH (5–9), temperatures (4–37°C), and protease concentrations. Use circular dichroism (CD) to monitor structural integrity and SDS-PAGE for degradation analysis. Include stabilizing agents (e.g., glycerol or BSA) in storage buffers and validate activity post-incubation .
Q. What controls are essential to confirm this compound-specific activity in competition assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
